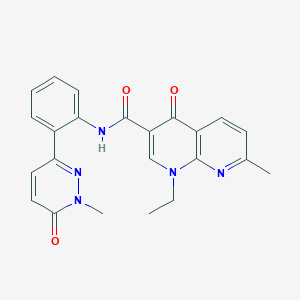

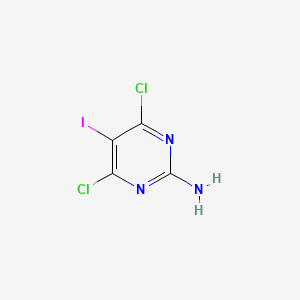

![molecular formula C19H13N3O2S B2882818 (E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino benzoate CAS No. 338395-46-3](/img/structure/B2882818.png)

(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzoate compounds . Benzoate compounds are often used as local anesthetics . They are designed and synthesized for various biological activities .

Synthesis Analysis

The synthesis of benzoate compounds involves several steps including alkylation, esterification, and another alkylation . The process is selected for high total yields, mild conditions, and simple operation .Molecular Structure Analysis

The molecular structure of similar compounds like benzoate derivatives can be analyzed using techniques like Hartree–Fock (HF), density functional (DFT), and second order Møller–Plesset perturbation theory (MP2) with basis sets ranging from 6-31G* to 6-311++G** .Chemical Reactions Analysis

The chemical reactions of similar compounds involve enzymatic retrosynthesis . This process plans the enzymatic synthesis routes for both active pharmaceutical ingredients and commodity chemicals .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques. For example, the solubility of Ethyl 4-aminobenzoate in water is approximately 0.3 g/L at 25°C .Scientific Research Applications

Improving Surface Cure in LED Applications

This compound can be used as a LED booster to improve the surface cure by LED for litho or flexo applications . It can help mitigate oxygen inhibition and improve surface cure speed with less photoinitiator usage .

Use in Litho Inks

The compound can be used in litho inks . It can improve surface reactivity and has little negative impact on ink-water balance . This makes it suitable for litho applications where ink-water balance is critical .

Use in Flexo Inks

The compound is suitable for flexo inks , which can maintain good ink stability .

Use in UV-Curable Coatings

The compound can be used in UV-curable, acrylate-based coating formulations . It can be used together with Norrish Type II photoinitiators such as benzophenone . The tertiary amine function provides an active hydrogen donor sight for the excited triplet state of the photoinitiator .

Reducing Oxygen Inhibition

The compound can be used to reduce oxygen inhibition . Oxygen which diffuses into the surface of a coating quickly reacts with growing free-radical chains and converts them into unreactive peroxy radicals . This compound can react with peroxy radicals converting them to reactive alkyl-amino radicals, thereby reducing the effects of oxygen on curing .

Mechanism of Action

Target of Action

Similar compounds such as benzocaine and benzoate derivatives have been found to act on nerve endings and nerve trunks . They can reversibly block the conduction of nerve impulses, resulting in a loss of local sensation without affecting consciousness .

Mode of Action

It’s worth noting that benzocaine, a compound with a similar structure, acts peripherally by anesthetizing and reducing the activity of vagal stretch receptors or nerve fibers located in the respiratory passages, lungs, and pleura . Once the stretch receptors are stimulated, they send impulses to the cough center located in the medulla via an afferent pathway consisting of sensory nerve fibers or the vagus nerve .

Biochemical Pathways

Similar compounds such as benzoate derivatives are known to be involved in the anaerobic metabolism of aromatic compounds via the benzoyl-coa pathway . This pathway involves the reduction of the aromatic ring followed by hydrolytic ring opening .

Pharmacokinetics

Similar compounds such as sodium benzoate have been found to improve cognitive function in early-phase alzheimer’s disease . This suggests that these compounds may have good bioavailability and can cross the blood-brain barrier.

Result of Action

Similar compounds such as benzoate derivatives have been found to have antimicrobial, anti-inflammatory, and anticancer activities .

Action Environment

It’s worth noting that the efficacy of similar compounds such as sodium benzoate in improving cognitive function in early-phase alzheimer’s disease suggests that these compounds may be stable and effective under physiological conditions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[(E)-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O2S/c23-18(15-9-5-2-6-10-15)24-20-13-16-17(14-7-3-1-4-8-14)21-19-22(16)11-12-25-19/h1-13H/b20-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQWUMLZDPCETJ-DEDYPNTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NOC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/OC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2882735.png)

![2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2882737.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2882742.png)

![(2-Ethylbenzo[d]thiazol-6-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone](/img/structure/B2882743.png)

![N-{2-[6-(benzylthio)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B2882745.png)

![N-[3-(1-Methyltriazol-4-yl)phenyl]prop-2-enamide](/img/structure/B2882751.png)

![4-(6-(3,5-Dimethyl-1H-pyrazol-1-YL)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-YL]pyrazolo[1,5-A]pyrimidin-7-YL)phenyl methyl ether](/img/structure/B2882752.png)

![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2882756.png)